molecular formula C16H20Cl2N4O2 B14150665 Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride CAS No. 21280-17-1

Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride

Cat. No.: B14150665
CAS No.: 21280-17-1
M. Wt: 371.3 g/mol
InChI Key: ZAYJWMXCGBNMDR-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is particularly noted for its role as a central dopaminergic agonist, making it valuable in the treatment of neurological disorders such as Parkinson’s disease and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of pyrimidine derivatives with piperonyl piperazine. One common method includes the use of 4-methoxy-2-(4-piperonyl-1-piperazinyl)pyrimidine as an intermediate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to ensure the compound’s purity, which is critical for its application in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its action as a central dopaminergic agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing neurological pathways involved in movement and mood regulation. This mechanism makes it particularly useful in treating conditions like Parkinson’s disease, where dopamine levels are deficient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride is unique due to its specific binding affinity and efficacy at dopamine receptors, which distinguishes it from other similar compounds. Its particular structure allows for targeted therapeutic effects with potentially fewer side effects .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

21280-17-1

Molecular Formula

C16H20Cl2N4O2

Molecular Weight

371.3 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride

InChI

InChI=1S/C16H18N4O2.2ClH/c1-2-14-15(22-12-21-14)9-13(1)10-19-5-7-20(8-6-19)16-3-4-17-11-18-16;;/h1-4,9,11H,5-8,10,12H2;2*1H

InChI Key

ZAYJWMXCGBNMDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC=C4.Cl.Cl

Origin of Product

United States

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